5-Benzyloxy-4-fluoro-1H-indole
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Overview
Description
5-(Benzyloxy)-4-fluoro-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals The structure of 5-(Benzyloxy)-4-fluoro-1H-indole consists of an indole core substituted with a benzyloxy group at the 5-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-fluoro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroindole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 5-(Benzyloxy)-4-fluoro-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-fluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the benzyloxy group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of benzyloxy aldehyde or benzyloxy carboxylic acid.
Reduction: Formation of 5-hydroxy-4-fluoro-1H-indole or 5-(benzyloxy)-1H-indole.
Substitution: Formation of 5-(benzyloxy)-4-amino-1H-indole or 5-(benzyloxy)-4-thio-1H-indole.
Scientific Research Applications
5-(Benzyloxy)-4-fluoro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole: Similar structure but lacks the fluorine atom at the 4-position.
4-Fluoroindole: Similar structure but lacks the benzyloxy group at the 5-position.
5-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group but differs in the core structure and additional functional groups.
Uniqueness
5-(Benzyloxy)-4-fluoro-1H-indole is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12FNO |
---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
4-fluoro-5-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C15H12FNO/c16-15-12-8-9-17-13(12)6-7-14(15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |
InChI Key |
KUGZUGOEXUVIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)NC=C3)F |
Origin of Product |
United States |
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